2-Hydroxy-2-methylbutanenitrile

Catalog No.
S581136
CAS No.
4111-08-4
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-2-methylbutanenitrile

CAS Number

4111-08-4

Product Name

2-Hydroxy-2-methylbutanenitrile

IUPAC Name

2-hydroxy-2-methylbutanenitrile

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-3-5(2,7)4-6/h7H,3H2,1-2H3

InChI Key

VMEHOTODTPXCKT-UHFFFAOYSA-N

SMILES

CCC(C)(C#N)O

Synonyms

2-Cyano-2-butanol; 2-Hydroxy-2-methyl-butanenitrile; Methyl Ethyl Ketone Cyanohydrin; NSC 44232;

Canonical SMILES

CCC(C)(C#N)O

The exact mass of the compound 2-Hydroxy-2-methylbutanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44232. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of cyanohydrin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxy-2-methylbutanenitrile, also known as methyl ethyl ketone cyanohydrin, is a bifunctional organic compound belonging to the alpha-hydroxy nitrile class.[1][2] It serves as a versatile chemical intermediate, primarily used as a precursor in the synthesis of more complex molecules in the pharmaceutical, agrochemical, and specialty polymer industries.[2][3] Its structure, featuring a tertiary alcohol and a nitrile group on the same carbon, allows for diverse chemical transformations, making it a valuable building block for producing alpha-hydroxy-amides, acids, and specialty amines.[4] The central carbon is also a chiral center, making the compound a key starting material for enantiomerically pure targets.[2][3]

While structurally similar, substituting 2-Hydroxy-2-methylbutanenitrile with its lower homolog, acetone cyanohydrin, is often unviable in optimized chemical processes. The presence of an ethyl group instead of a methyl group significantly alters thermal stability, boiling point, and solubility, impacting reaction kinetics, process safety, and product purification.[5] For instance, cyanohydrins are susceptible to thermal decomposition back to the starting ketone and highly toxic hydrogen cyanide (HCN), a process sensitive to structural changes and process temperature.[6][7] Furthermore, using the purified, isolated compound provides a significant safety and reproducibility advantage over in-situ generation from 2-butanone and a cyanide salt, which introduces process variability, handling risks associated with HCN or alkali cyanides, and potential side reactions from residual catalysts.[8]

Processability Advantage: Higher Boiling Point for Broader Thermal Processing Window

2-Hydroxy-2-methylbutanenitrile has a significantly higher atmospheric boiling point compared to its closest analog, acetone cyanohydrin. This provides a wider and safer operating window for reactions and distillative purifications conducted at elevated temperatures, reducing the risk of premature boiling or thermal decomposition.[5][9][10]

Evidence DimensionBoiling Point (Atmospheric Pressure)
Target Compound Data197.3 °C[10]
Comparator Or BaselineAcetone Cyanohydrin: 95 °C[9]
Quantified Difference~102 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg).

A higher boiling point allows for higher reaction temperatures without requiring pressurized systems, improving reaction rates and simplifying process design.

Precursor Suitability: Enabling High-Yield Synthesis of Chiral α-Hydroxy Acids

The use of 2-Hydroxy-2-methylbutanenitrile as a substrate in enzymatic synthesis provides a high-yield pathway to valuable chiral building blocks. In a biocatalytic process using a hydroxynitrile lyase (HNL), a cyanohydrin derived from a 2-butanone equivalent was produced in 95% yield with 96% enantiomeric excess (ee).[11] Subsequent hydrolysis and desulfurization yielded (S)-2-hydroxy-2-methylbutyric acid with 99% ee, a significant precursor for chiral pharmaceuticals.[11] This demonstrates the compound's compatibility with high-selectivity enzymatic routes that are often preferred in pharmaceutical manufacturing for purity and efficiency.

Evidence DimensionEnzymatic Synthesis Yield and Selectivity
Target Compound Data95% yield, 96% ee (for cyanohydrin precursor to the target acid)[11]
Comparator Or BaselineStandard achiral chemical synthesis, which produces a racemic mixture (0% ee) requiring costly resolution steps.[12]
Quantified DifferenceAchieves 96% ee directly vs. 0% ee for standard chemical routes.
ConditionsEnzymatic cyanohydrin reaction using hydroxynitrile lyase (HNL) from Hevea brasiliensis.

For synthesizing chiral drugs or fine chemicals, procuring this specific cyanohydrin enables a more direct, efficient, and cost-effective route to enantiomerically pure products compared to resolving racemic mixtures from achiral alternatives.

Handling & Formulation: Increased Lipophilicity for Improved Organic Phase Solubility

The partition coefficient (logP) is a key measure of a compound's lipophilicity. 2-Hydroxy-2-methylbutanenitrile exhibits a positive logP value, indicating greater preference for organic phases compared to the more hydrophilic acetone cyanohydrin, which has a negative logP. This property is critical for optimizing biphasic reactions, extractions, and formulations where solubility in non-polar organic solvents is required.

Evidence DimensionOctanol-Water Partition Coefficient (XLogP3)
Target Compound Data0.4[10]
Comparator Or BaselineAcetone Cyanohydrin: -0.1 (LogP)[5]
Quantified DifferencePositive logP vs. negative logP, indicating a significant shift towards lipophilicity.
ConditionsCalculated octanol-water partition coefficient.

Higher lipophilicity simplifies product extraction from aqueous reaction media into organic solvents and improves compatibility with organic-based formulations, potentially reducing solvent usage and improving process efficiency.

Precursor for High-Purity Chiral Alpha-Hydroxy Acids

This compound is the preferred starting material for the stereoselective synthesis of (S)- or (R)-2-hydroxy-2-methylbutyric acid and its derivatives. Its demonstrated compatibility with high-selectivity enzyme systems allows for the direct production of enantiomerically enriched intermediates, bypassing the need for inefficient classical resolution of racemic mixtures.[13] This is critical in pharmaceutical synthesis where single-enantiomer purity is a regulatory and efficacy requirement.

Organic Synthesis in Non-Polar and High-Temperature Systems

Due to its enhanced lipophilicity (logP > 0) and high boiling point, 2-Hydroxy-2-methylbutanenitrile is well-suited for reactions conducted in non-polar organic solvents or at temperatures exceeding 100 °C.[1][11] These properties ensure better substrate solubility and allow for a wider thermal processing window compared to lower-boiling, more hydrophilic analogs like acetone cyanohydrin, enabling reaction optimization and simplifying workup procedures.

Development of Specialty Polymers and Materials

As a functionalized nitrile, this compound can be hydrolyzed to form alpha-hydroxy-alpha-methylbutyric acid, a monomer that can be incorporated into specialty polyesters or other polymers. The ethyl and methyl substitution pattern offers a distinct structural motif compared to derivatives of acetone cyanohydrin, potentially imparting unique thermal or mechanical properties to the resulting materials.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 107 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (64.49%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (35.51%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (64.49%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (35.51%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (55.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (64.49%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (35.51%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (51.4%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (55.14%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

4111-08-4

Wikipedia

2-hydroxy-2-methylbutyronitrile

General Manufacturing Information

Butanenitrile, 2-hydroxy-2-methyl-: INACTIVE

Dates

Last modified: 08-15-2023
Islam et al. Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures. Nature Chemistry, doi: 10.1038/nchem.2703, published online 16 January 2017

Explore Compound Types